molecular formula C16H23NO3S B12225738 2-(cyclopentylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide

2-(cyclopentylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide

Cat. No.: B12225738
M. Wt: 309.4 g/mol
InChI Key: RPVVOSJFIMOMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentylsulfanyl group and a benzofuran moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the cyclopentylsulfanyl group. Common synthetic routes may involve:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopentylsulfanyl Group: This step may involve nucleophilic substitution reactions where a cyclopentylthiol is introduced to the benzofuran derivative.

    Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]acetamide: can be compared with other benzofuran derivatives or compounds containing cyclopentylsulfanyl groups.

    Benzofuran Derivatives: Compounds such as this compound share structural similarities with other benzofuran derivatives, which may exhibit similar biological activities.

    Cyclopentylsulfanyl Compounds: Compounds containing cyclopentylsulfanyl groups may have comparable chemical reactivity and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H23NO3S

Molecular Weight

309.4 g/mol

IUPAC Name

2-cyclopentylsulfanyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]acetamide

InChI

InChI=1S/C16H23NO3S/c18-15(10-21-12-4-1-2-5-12)17-11-16(19)8-3-6-14-13(16)7-9-20-14/h7,9,12,19H,1-6,8,10-11H2,(H,17,18)

InChI Key

RPVVOSJFIMOMQH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2(CCCC3=C2C=CO3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.